molecular formula C20H28N4O4 B11493868 1-(3-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}propyl)piperidine-4-carboxamide

1-(3-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}propyl)piperidine-4-carboxamide

Cat. No.: B11493868
M. Wt: 388.5 g/mol
InChI Key: COZFBOBHYFDDGK-UHFFFAOYSA-N
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Description

1-(3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a piperidinecarboxamide core linked to a methoxyphenyl-substituted pyrrolidine. This compound is of interest due to its potential bioactive properties and its relevance in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methoxybenzaldehyde, dimethoxyacetophenone, and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized catalytic protocols to enhance yield and reduce environmental impact. The use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride, has been explored to facilitate the Michael addition of N-heterocycles to chalcones .

Chemical Reactions Analysis

Types of Reactions

1-(3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Reagents such as boron reagents for Suzuki–Miyaura coupling and pinacol boronic esters for protodeboronation are commonly used in the synthesis and modification of this compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a pyrrolidine and piperidinecarboxamide moiety

Properties

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

IUPAC Name

1-[3-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]propyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H28N4O4/c1-28-16-5-3-15(4-6-16)24-18(25)13-17(20(24)27)22-9-2-10-23-11-7-14(8-12-23)19(21)26/h3-6,14,17,22H,2,7-13H2,1H3,(H2,21,26)

InChI Key

COZFBOBHYFDDGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCC(CC3)C(=O)N

Origin of Product

United States

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